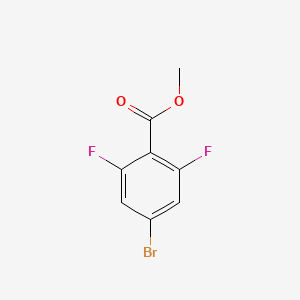

Methyl 4-bromo-2,6-difluorobenzoate

Description

Contextualization within Halogenated Benzoate (B1203000) Esters Research

Halogenated benzoate esters represent a significant class of compounds in organic chemistry, serving as versatile building blocks and key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The introduction of halogen atoms onto the benzene (B151609) ring of a benzoate ester can profoundly influence its chemical reactivity and physical properties. Researchers have extensively studied these compounds to understand the interplay of inductive and resonance effects of different halogens on reaction outcomes. The specific positioning of halogens, as seen in Methyl 4-bromo-2,6-difluorobenzoate, allows for regioselective transformations, making them valuable synthons in multi-step synthetic sequences.

Overview of Research Trajectories for this compound

The primary research trajectory for this compound appears to be in the field of medicinal chemistry, where it serves as a crucial intermediate. chemicalbook.com Notably, it has been identified as a key building block in the synthesis of contraceptive compositions. chemicalbook.com This application leverages the specific arrangement of its functional groups, which allows for the strategic introduction of other molecular fragments to construct more complex and biologically active molecules. Further research likely focuses on its use in the synthesis of other novel compounds with potential therapeutic applications, taking advantage of the unique reactivity conferred by its halogen substituents.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-2,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXJLZRTTCGLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649953 | |

| Record name | Methyl 4-bromo-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773134-11-5 | |

| Record name | Methyl 4-bromo-2,6-difluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773134-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-bromo-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromo-2,6-difluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4 Bromo 2,6 Difluorobenzoate

Precursor-Based Synthesis Routes

Synthesis from 4-Bromo-2,6-difluorobenzoic Acid

A primary and direct method for synthesizing Methyl 4-bromo-2,6-difluorobenzoate is through the esterification of 4-Bromo-2,6-difluorobenzoic acid. This process involves the reaction of the carboxylic acid with methanol, typically facilitated by a catalyst or a dehydrating agent to drive the reaction towards the formation of the methyl ester.

The direct esterification of 4-Bromo-2,6-difluorobenzoic acid with methanol is a common synthetic approach. This reaction is an equilibrium process and various reagents can be employed to promote the formation of the desired ester product, this compound.

Thionyl chloride (SOCl₂) serves as an effective reagent for the esterification of 4-Bromo-2,6-difluorobenzoic acid in the presence of methanol. echemi.com One documented method involves dissolving 4-Bromo-2,6-difluorobenzoic acid in methanol and then adding thionyl chloride. The mixture is subsequently stirred for several hours under reflux conditions. echemi.com Following the reaction, the solvent is removed under reduced pressure, and the residue is worked up to isolate the final product. echemi.com In a specific instance, this method yielded the title compound with a 53% yield. echemi.com

Another procedure describes the dropwise addition of thionyl chloride to dry methanol at a reduced temperature, followed by the addition of 4-Bromo-2,6-difluorobenzoic acid and heating under reflux. echemi.com After concentration, the crude product is purified. echemi.com

Reaction Conditions for Esterification using SOCl₂

| Reactant 1 | Reactant 2 | Reagent | Solvent | Reaction Time | Yield |

|---|---|---|---|---|---|

| 4-Bromo-2,6-difluorobenzoic acid | Methanol | SOCl₂ | Methanol | 3 hours (reflux) | 53% echemi.com |

Trimethylsilyl chloride (TMS-Cl) in methanol is another effective system for the esterification of 4-Bromo-2,6-difluorobenzoic acid. In a typical procedure, 4-Bromo-2,6-difluorobenzoic acid is dissolved in methanol, and TMS-Cl is added. The mixture is then heated, for example at 60 °C, under a nitrogen atmosphere to yield this compound. echemi.com

Reaction Conditions for Esterification using TMS-Cl

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature |

|---|---|---|---|---|

| 4-Bromo-2,6-difluorobenzoic acid | Methanol | TMS-Cl | Methanol | 60 °C echemi.com |

Synthesis from 4-Bromo-2,6-difluorobenzoyl Chloride

An alternative synthetic route to this compound involves the use of 4-Bromo-2,6-difluorobenzoyl chloride as the starting material. This acyl chloride can be readily prepared from 4-Bromo-2,6-difluorobenzoic acid by treating it with a chlorinating agent such as thionyl chloride.

The subsequent reaction of 4-Bromo-2,6-difluorobenzoyl chloride with methanol is a nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of methanol attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the methyl ester and hydrogen chloride. chemguide.co.uklibretexts.org This reaction is generally rapid and exothermic. libretexts.org

Derivations from 1-Bromo-3,5-difluorobenzene

The synthesis of this compound can also be approached from the more fundamental precursor, 1-Bromo-3,5-difluorobenzene. google.comsigmaaldrich.com This compound serves as the starting material for the preparation of 4-Bromo-2,6-difluorobenzoic acid. google.comsigmaaldrich.com

The synthesis of 4-Bromo-2,6-difluorobenzoic acid from 1-Bromo-3,5-difluorobenzene involves a lithiation reaction followed by carboxylation. echemi.com Specifically, 1-Bromo-3,5-difluorobenzene is treated with an organolithium reagent, such as n-butyllithium, in the presence of a strong base like diisopropylamine at low temperatures (e.g., -78 °C) in an appropriate solvent like tetrahydrofuran (THF). echemi.com This step generates a lithium salt at the 4-position of the benzene (B151609) ring. google.com This intermediate is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup to produce 4-Bromo-2,6-difluorobenzoic acid. echemi.com One reported synthesis using this method achieved an 84% yield of the carboxylic acid. echemi.com Once 4-Bromo-2,6-difluorobenzoic acid is obtained, it can be converted to this compound using the esterification methods described previously.

Synthesis of 4-Bromo-2,6-difluorobenzoic acid from 1-Bromo-3,5-difluorobenzene

| Starting Material | Reagents | Intermediate | Carboxylation Agent | Product | Yield |

|---|---|---|---|---|---|

| 1-Bromo-3,5-difluorobenzene | 1. Diisopropylamine, n-Butyllithium in THF (-78°C) | 4-lithiated 1-bromo-3,5-difluorobenzene | Solid Carbon Dioxide | 4-Bromo-2,6-difluorobenzoic acid | 84% echemi.com |

Directed Ortho-Metalation Strategies

A key step in the synthesis of the precursor, 4-bromo-2,6-difluorobenzoic acid, is the directed ortho-metalation (DoM) of 1-bromo-3,5-difluorobenzene. google.com This strategy leverages the directing ability of the fluorine atoms to achieve high regioselectivity. In this reaction, an organolithium reagent, such as n-butyllithium or lithium diisopropylamide (LDA), is used to deprotonate the aromatic ring at the position between the two fluorine atoms (the C2 position), which is the most kinetically acidic site. organic-chemistry.orgwikipedia.orgbaranlab.org

The process involves reacting 1-bromo-3,5-difluorobenzene with the organolithium reagent in an anhydrous aprotic solvent, typically tetrahydrofuran (THF), at low temperatures (e.g., -78°C). echemi.com This generates a highly reactive aryllithium intermediate. The fluorine atoms chelate the lithium cation, stabilizing the intermediate and directing the deprotonation exclusively to the ortho position. wikipedia.org

Subsequent Functionalization for Benzoate (B1203000) Formation

Following the formation of the aryllithium intermediate, the synthesis proceeds with carboxylation to form the benzoic acid. This is achieved by quenching the reaction with an electrophile, solid carbon dioxide (dry ice). echemi.com The aryllithium species undergoes nucleophilic addition to the carbon dioxide, and subsequent acidic workup protonates the resulting carboxylate to yield 4-bromo-2,6-difluorobenzoic acid. google.comechemi.com

With the carboxylic acid in hand, the final step is esterification to form the methyl benzoate. Several methods have been reported for this transformation:

Using (Trimethylsilyl)diazomethane : 4-bromo-2,6-difluorobenzoic acid can be treated with (trimethylsilyl)diazomethane in a mixture of dichloromethane and methanol at room temperature. This reaction is typically rapid and high-yielding, often proceeding to completion within minutes to afford this compound. chemicalbook.com

Using Thionyl Chloride : A common and effective method involves refluxing the carboxylic acid in methanol with a catalytic or stoichiometric amount of thionyl chloride (SOCl₂). echemi.com The thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ, which protonates the carboxylic acid and facilitates nucleophilic attack by methanol.

Using Trimethylsilyl Chloride (TMS-Cl) : The ester can also be formed by heating the carboxylic acid with trimethylsilyl chloride in methanol. echemi.com

The following table summarizes common reagents for the esterification step.

| Reagent | Solvent(s) | Conditions | Yield |

| (Trimethylsilyl)diazomethane | Dichloromethane / Methanol | Room Temperature | ~100% chemicalbook.com |

| Thionyl Chloride (SOCl₂) | Methanol | Reflux | ~53% echemi.com |

| Trimethylsilyl Chloride (TMS-Cl) | Methanol | 60°C | Not specified |

Multi-step Reaction Sequences for Compound Formation

The synthesis of this compound is inherently a multi-step process, often beginning from more readily available starting materials like 3,5-difluoroaniline. A representative reaction sequence is outlined below:

Sandmeyer Reaction : The synthesis of the key intermediate, 1-bromo-3,5-difluorobenzene, can be accomplished from 3,5-difluoroaniline via a Sandmeyer reaction. This involves the diazotization of the aniline (B41778) using sodium nitrite and a strong acid (like HBr), followed by decomposition of the resulting diazonium salt in the presence of a copper(I) bromide catalyst. google.com

Directed Ortho-Metalation and Carboxylation : As described in section 2.1.3.1, the 1-bromo-3,5-difluorobenzene is then subjected to directed ortho-metalation using an organolithium reagent at low temperature, followed by quenching with solid carbon dioxide to produce 4-bromo-2,6-difluorobenzoic acid. echemi.com

Esterification : The final step, detailed in section 2.1.3.2, is the conversion of 4-bromo-2,6-difluorobenzoic acid to its methyl ester, this compound, using reagents such as thionyl chloride in methanol. echemi.com

This sequence provides a reliable pathway to the target compound from a commercially available aniline precursor.

Advanced Synthetic Techniques

Stereoselective and Regioselective Synthetic Approaches

The synthesis of this compound is a prime example of a highly regioselective process. The directed ortho-metalation strategy is fundamentally regioselective, as the directing groups (the two fluorine atoms) ensure that lithiation and subsequent carboxylation occur specifically at the C4 position of the 1-bromo-3,5-difluorobenzene ring system. google.comechemi.com This avoids the formation of other constitutional isomers.

As this compound is an achiral molecule, stereoselective synthesis is not a factor in its direct preparation. However, the principles of stereoselectivity become relevant when this compound is used as a building block in the synthesis of more complex, chiral molecules, such as certain pharmaceutical intermediates. nih.govmdpi.com In such cases, subsequent reactions involving the benzoate can be designed to proceed with high stereocontrol.

Purification and Isolation Techniques in Synthetic Procedures

The isolation and purification of this compound and its precursors are critical to obtaining a product of high purity. Standard laboratory techniques are employed throughout the synthetic sequence.

Following the carboxylation step to form 4-bromo-2,6-difluorobenzoic acid, the typical workup involves:

Quenching the reaction with an aqueous acid solution (e.g., 1N HCl) to neutralize any remaining base and protonate the carboxylate. echemi.com

Extraction of the product from the aqueous phase into an organic solvent such as ethyl acetate. echemi.com

Drying the combined organic layers over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). echemi.com

Removal of the solvent under reduced pressure to yield the crude carboxylic acid.

For the final ester product, purification often involves:

Concentration of the reaction mixture in vacuo to remove volatile reagents and solvent. chemicalbook.comechemi.com

An aqueous workup, which may include washing with a sodium bicarbonate solution to remove any unreacted acid, followed by washing with brine. echemi.com

Drying the organic layer and concentrating it to give the crude ester. echemi.com

If necessary, further purification can be achieved through techniques such as silica gel column chromatography or crystallization. echemi.com

Reactivity and Reaction Mechanisms of Methyl 4 Bromo 2,6 Difluorobenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for electron-poor aromatic systems. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring is crucial as they stabilize this negatively charged intermediate, thereby facilitating the reaction.

In the context of Methyl 4-bromo-2,6-difluorobenzoate, the two fluorine atoms at the ortho positions (C2 and C6) relative to the methyl ester group significantly activate the aromatic ring for SNAr reactions. This activation stems from the potent electron-withdrawing inductive effect of fluorine, the most electronegative element.

The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. The high electronegativity of the fluorine atoms helps to withdraw electron density from the ring, which lowers the activation energy for this initial attack. nih.gov Furthermore, the fluorine substituents provide powerful stabilization for the negative charge that develops in the ring of the Meisenheimer intermediate. nih.gov This stabilization is most effective when the EWGs are located ortho or para to the site of nucleophilic attack.

Regioselectivity in SNAr reactions on polyhalogenated compounds is determined by which leaving group's departure leads to the most stabilized Meisenheimer complex. In this compound, a nucleophile could potentially attack at C2, C4, or C6, displacing a fluoride or bromide ion.

The combined electron-withdrawing effects of the two fluorine atoms and the methyl ester group make the aromatic ring highly electrophilic. The positions ortho and para to these activating groups are the most favorable sites for nucleophilic attack.

Attack at C4 (displacing Bromide): The C4 position is para to the C6-fluorine and meta to the C2-fluorine and the C1-ester group.

Attack at C2 or C6 (displacing Fluoride): The C2 and C6 positions are ortho to the ester group and the other fluorine atom, and meta to the bromine atom.

Computational analyses, such as Lowest Unoccupied Molecular Orbital (LUMO) analysis, are often used to predict the most electrophilic site in complex molecules. wuxibiology.comwuxiapptec.com For substrates with multiple EWGs, the nucleophilic attack generally occurs at the carbon atom that is most activated (i.e., at an ortho or para position to the strongest EWGs). In this molecule, the C2 and C6 positions are ortho to both the ester and a fluorine atom, making them highly electron-deficient. The C4 position is para to one fluorine but meta to the ester. Given the powerful activating effect of ortho substituents, it is predicted that nucleophilic attack would preferentially occur at the C2 and C6 positions, leading to the displacement of a fluoride ion. researchgate.net

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of an aromatic ring. wikipedia.org However, the benzene (B151609) ring in this compound is severely deactivated towards electrophilic attack. This deactivation is a consequence of the strong electron-withdrawing inductive effects of the two fluorine atoms and the resonance and inductive electron-withdrawing nature of the methyl ester group. masterorganicchemistry.comlibretexts.org Halogens like bromine are also considered deactivating groups. masterorganicchemistry.comuci.edu

The collective effect of these deactivating groups significantly reduces the nucleophilicity of the aromatic ring, making EAS reactions very difficult to achieve and requiring harsh reaction conditions. wikipedia.org

Should an EAS reaction be forced to proceed, predicting the regioselectivity is complex due to competing directing effects:

Ortho, Para-directors: The fluorine and bromine atoms direct incoming electrophiles to the positions ortho and para to themselves.

Meta-director: The methyl ester group directs incoming electrophiles to the meta position.

The only available position on the ring is at C3 and C5. The C3 position is ortho to C2-F and C4-Br, and meta to the C1-ester and C6-F. The C5 position is ortho to C4-Br and C6-F, and meta to the C1-ester and C2-F. The strong deactivation of the ring makes it challenging to predict a clear outcome, and such reactions are generally not a preferred synthetic route for this class of compounds.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions proceed with high chemoselectivity, targeting the carbon-bromine bond. The C-Br bond is significantly weaker and more reactive towards oxidative addition by a low-valent palladium catalyst than the robust C-F bonds. nih.gov

The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate. youtube.com This reaction is highly effective for aryl bromides. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com this compound can serve as an excellent substrate for introducing an aryl, heteroaryl, or alkyl group at the C4 position.

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ |

| Solvent | Toluene, Dioxane, DMF, THF/Water mixtures |

| Temperature | Room temperature to reflux (typically 80-110 °C) |

Heck Reaction: The Heck reaction forms a new C-C bond by coupling the aryl bromide with an alkene. organic-chemistry.orgwikipedia.org The reaction typically proceeds with high stereoselectivity to yield the trans-alkene. The C-Br bond of this compound would be the reactive site, allowing for the introduction of a vinyl group at the C4 position. beilstein-journals.orgnih.govmdpi.com

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd/C |

| Ligand (optional) | PPh₃, P(o-tolyl)₃ |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, Acetonitrile, NMP |

| Temperature | 80-140 °C |

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. wikipedia.orglibretexts.org This reaction is co-catalyzed by palladium and copper(I) salts. organic-chemistry.org The C-Br bond at the C4 position of the substrate would selectively react to form a C(sp²)-C(sp) bond. ucsb.edu

| Component | Examples |

|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Copper(I) Co-catalyst | CuI |

| Base | Et₃N, Diisopropylamine (DIPA) |

| Solvent | THF, DMF, Toluene |

| Temperature | Room temperature to 80 °C |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is a powerful tool in organic synthesis for creating arylamines. wikipedia.org For this compound, the carbon-bromine bond is the reactive site for this transformation. The general mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by coordination of the amine to the palladium center, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.

The reactivity of this compound in this reaction is influenced by several factors. The electron-withdrawing nature of the two ortho-fluoro substituents and the methyl ester group can increase the rate of the initial oxidative addition step. However, the steric hindrance from the ortho-fluoro groups can also impact the approach of the palladium catalyst and the subsequent steps of the catalytic cycle. The choice of phosphine ligand is crucial to overcome this steric challenge and facilitate the reaction. Bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., XPhos, RuPhos), are often effective for coupling sterically hindered aryl halides. rug.nl

The reaction conditions typically involve a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand, and a base (such as NaOt-Bu, K₃PO₄, or Cs₂CO₃) in an inert solvent like toluene or dioxane. The temperature required can vary depending on the reactivity of the amine and the specific catalyst system employed.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Amine Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Primary Aliphatic Amine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 80-110 |

| Secondary Aliphatic Amine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100-120 |

| Aniline (B41778) | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 90-110 |

| Heterocyclic Amine | Pd(OAc)₂ | BrettPhos | NaOt-Bu | Toluene | 100 |

Hydrolysis and Transesterification Reactions of the Methyl Ester

The methyl ester group of this compound can undergo hydrolysis to the corresponding carboxylic acid or transesterification with another alcohol. However, the presence of two fluoro atoms in the ortho positions significantly hinders the carbonyl carbon from nucleophilic attack. This steric hindrance makes both hydrolysis and transesterification challenging under standard conditions. cdnsciencepub.com

Hydrolysis: Base-mediated hydrolysis (saponification) of sterically hindered esters often requires more forcing conditions than for unhindered esters. researchgate.net While typical saponification might occur at room temperature or with gentle heating, esters like this compound likely require elevated temperatures in a mixture of an alcohol and water with a strong base like NaOH or KOH. rsc.orgrsc.org Under basic conditions, the typical mechanism is a bimolecular acyl-oxygen cleavage (BAc2), where a hydroxide ion attacks the carbonyl carbon. stackexchange.com However, for severely hindered esters, an alternative bimolecular alkyl-oxygen cleavage (BAl2) mechanism, involving an SN2 attack on the methyl group by the hydroxide, can sometimes be observed, though this is less common for benzoates. stackexchange.com

Acid-catalyzed hydrolysis is also possible. This reaction proceeds by protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. For sterically hindered esters, the mechanism can shift from the typical A-2 pathway to an A-1 pathway at high acid concentrations and temperatures. cdnsciencepub.com The A-1 mechanism involves the formation of an acylium ion intermediate, which is then captured by water.

Transesterification: Transesterification, the conversion of one ester to another by reaction with an alcohol, is also subject to the same steric constraints. Both acid-catalyzed (Fischer-Speier type) and base-catalyzed transesterification would be significantly slower than for an unhindered benzoate (B1203000). High temperatures and the use of a large excess of the new alcohol would likely be necessary to drive the equilibrium toward the desired product.

Radical Reactions and Photochemistry Involving Halogenated Benzoates

The carbon-bromine bond in this compound is susceptible to cleavage under photochemical conditions. Aromatic bromides can undergo homolytic cleavage of the C-Br bond upon irradiation with UV light to generate an aryl radical and a bromine radical. nih.gov This process is a key initiation step in many radical reactions. The stability of the resulting aryl radical is influenced by the substituents on the aromatic ring.

The photolysis of halogenated aromatic compounds can lead to various products depending on the reaction medium. nih.gov In the presence of a hydrogen donor solvent (like an alcohol or alkane), the aryl radical generated from this compound can abstract a hydrogen atom to form Methyl 2,6-difluorobenzoate. In the absence of efficient trapping agents, the radical could also participate in dimerization or other radical-mediated processes.

Furthermore, benzoates themselves can act as photosensitizers in certain reactions. They can absorb light and transfer the energy to another molecule, initiating a radical process. For instance, benzoyl groups have been reported to serve as photosensitizers in combination with reagents like Selectfluor to enable the direct fluorination of unactivated C(sp³)–H bonds. nih.gov While the primary photochemical event for this compound is likely C-Br bond cleavage, the benzoate moiety could potentially play a role in secondary photochemical processes. The cleavage of the C-Br bond is often the dominant pathway for bromoarenes. nih.gov

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry used to convert an organic halide into an organometallic reagent. wikipedia.org For this compound, the bromine atom can be exchanged for a metal, typically lithium or magnesium. This reaction is particularly effective for aryl bromides and iodides. wikipedia.org

Lithium-Halogen Exchange: This reaction is typically performed at very low temperatures (e.g., -78 °C to -100 °C) using an alkyllithium reagent, most commonly n-butyllithium (n-BuLi). wikipedia.orgtcnj.edu The equilibrium of the exchange lies on the side of the more stable organolithium species. The aryl carbanion of the resulting lithiated benzoate is stabilized by the electron-withdrawing fluorine and ester groups, which helps to drive the reaction to completion.

The low temperature is crucial to prevent the highly nucleophilic n-BuLi from attacking the electrophilic carbonyl carbon of the methyl ester group. sciencemadness.org The resulting organolithium species, Methyl 2,6-difluoro-4-lithiobenzoate, is a powerful nucleophile and a valuable intermediate for forming new carbon-carbon or carbon-heteroatom bonds by reaction with various electrophiles.

Magnesium-Halogen Exchange: Formation of a Grignard reagent from this compound can be achieved through magnesium-halogen exchange. This is often carried out using an alkylmagnesium halide, such as isopropylmagnesium chloride (i-PrMgCl), sometimes in the presence of lithium chloride (LiCl) to form a more reactive "Turbo-Grignard" reagent. ethz.ch This method is advantageous as it can tolerate more functional groups than direct insertion of magnesium metal, which might be complicated by the presence of the ester. The resulting arylmagnesium species can be used in a similar manner to the organolithium reagent for subsequent reactions.

Table 2: Common Reagents and Conditions for Metal-Halogen Exchange

| Exchange Type | Reagent | Solvent | Typical Temperature (°C) | Product |

|---|---|---|---|---|

| Lithium-Bromine Exchange | n-Butyllithium | THF, Diethyl ether | -78 to -100 | Aryl Lithium |

| Magnesium-Bromine Exchange | i-PrMgCl·LiCl | THF | -20 to 0 | Aryl Magnesium Halide |

Applications of Methyl 4 Bromo 2,6 Difluorobenzoate As a Synthetic Intermediate

Role in Pharmaceutical Synthesis

The compound is a significant intermediate in the development of new therapeutic agents. Its structure is incorporated into various molecular designs to create compounds with specific biological activities.

Development of Enzyme Inhibitors, e.g., Thymidylate Synthase (TS) Inhibitors

Thymidylate synthase (TS) is a crucial enzyme for DNA synthesis and a validated target in cancer chemotherapy. researchgate.net While fluorinated compounds are central to the design of TS inhibitors, research literature available through targeted searches does not currently document the specific use of Methyl 4-bromo-2,6-difluorobenzoate in the synthesis of thymidylate synthase inhibitors.

Scaffolds for Medicinal Chemistry

In medicinal chemistry, a scaffold is a core molecular structure upon which new derivatives are built to explore structure-activity relationships. This compound serves as an important scaffold. Its trifunctional nature—the bromo group for palladium-catalyzed cross-coupling, the electron-withdrawing fluorine atoms to modify acidity and metabolic pathways, and the methyl ester for amide bond formation—allows for the systematic development of compound libraries to identify new drug candidates.

Precursor for Active Pharmaceutical Ingredients (APIs)

The compound serves as a documented starting material or key intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). A notable example is its role in the multi-step synthesis of novel compounds intended for therapeutic use. The synthesis often begins with the esterification of 4-Bromo-2,6-difluorobenzoic acid to yield this compound, which then undergoes further reactions. chemicalbook.com

Table 1: Example of API Synthesis Involving a this compound Intermediate

| Final Product Category | Synthesis Step Involving the Intermediate |

| Complex Heterocyclic Compounds | The synthesis of certain complex molecules for pharmaceutical research involves using this compound as a foundational building block. The bromo- and fluoro-substituted phenyl ring is a core component of the final structure. |

Synthesis of Contraceptive Compositions

This compound is identified as a pharmaceutical intermediate specifically used in the preparation of contraceptive compositions. chemicalbook.com Its structure is a component of larger molecules designed to interact with biological targets relevant to contraception.

Applications in Agrochemical Synthesis

Aromatic fluorine compounds are integral to the agrochemical industry, forming the basis for many herbicides and fungicides. The parent molecule, 4-bromo-2,6-difluorobenzoic acid, is noted as a versatile intermediate for agricultural compounds. However, specific examples detailing the direct application of its methyl ester, this compound, in the synthesis of commercial agrochemicals are not prominently featured in the reviewed patent and research literature.

Contribution to Material Science Research

The unique electronic and structural properties of fluorinated aromatic compounds make them valuable in material science. Research has shown that the core structure of halogenated benzoates is useful for creating photochromic materials, which can change their properties upon exposure to light. These materials have potential applications in advanced technologies.

Table 2: Research Findings in Material Science

| Research Area | Findings and Potential Applications |

| Photochromic Materials | The core structure of this compound is related to the synthesis of novel ortho-fluoroazobenzene photoswitches. These materials are of interest for developing light-responsive systems for data storage, molecular switches, and advanced sensors. |

| Organic Electronics | Related tri-halogenated aniline (B41778) building blocks are used to synthesize materials for perovskite solar cells and Organic Light-Emitting Diodes (OLEDs), indicating the utility of this class of compounds in developing organic semiconductors. |

Precursor for Polymer Monomers

While direct evidence of this compound's use as a monomer for polymerization is not extensively documented in the public domain, its structural motifs are present in precursors for advanced polymers. The bromo and fluoro substituents on the aniline derivative, 4-bromo-2,6-difluoroaniline (B33399), are noted for their role in designing macromolecules. ossila.com The bromine atom allows for palladium-catalyzed cross-coupling reactions to extend the molecular size, a fundamental step in monomer synthesis. ossila.com The fluorine atoms influence the electronic properties and can undergo nucleophilic aromatic substitution, providing another avenue for creating polymerizable structures. ossila.com

Synthesis of Functional Organic Materials

The synthesis of functional organic materials often relies on building blocks that can impart specific properties such as photoactivity or unique electronic characteristics. This compound and its derivatives are instrumental in this area.

A notable example is the synthesis of a novel ortho-fluoroazobenzene photoswitch, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate (B1203000). nsf.gov This compound was synthesized from methyl 3-amino-4-bromobenzoate and 1,3-difluoro-2-nitrosobenzene. nsf.gov Although not directly starting from this compound, this synthesis highlights the utility of the substituted bromobenzoate framework in creating photoactive materials. The resulting molecule exhibits spectral separation characteristic of o-fluoroazobenzenes and possesses functional groups suitable for developing light-responsive crystalline materials. nsf.gov

Furthermore, derivatives of this class of compounds have found applications in advanced electronic devices. For instance, a conjugated quasiplanar triarylamine synthesized from 4-bromo-2,6-difluoroaniline is utilized as a hole-transporting material in perovskite solar cells and OLEDs. ossila.com This demonstrates the potential of leveraging the unique electronic properties conferred by the fluoro and bromo substituents.

Synthesis of Novel Organic Compounds

The reactivity of the functional groups in this compound allows for its transformation into a variety of other useful organic compounds.

Derivatization to other Halogenated Benzoates (e.g., Methyl 4-(Bromomethyl)-2,6-difluorobenzoate)

This compound can serve as a scaffold for the synthesis of other halogenated benzoates. One such derivative is Methyl 4-(bromomethyl)-2,6-difluorobenzoate. biosynth.comlab-chemicals.com This compound introduces a reactive bromomethyl group, which is a valuable functional handle for further synthetic modifications, such as nucleophilic substitution reactions.

Table 1: Comparison of this compound and its Bromomethyl Derivative

| Compound | CAS Number | Molecular Formula | Key Functional Groups |

| This compound | 773134-11-5 sigmaaldrich.com | C8H5BrF2O2 echemi.com | Bromo, Fluoro, Methyl Ester |

| Methyl 4-(bromomethyl)-2,6-difluorobenzoate | 1337606-76-4 biosynth.com | C9H7BrF2O2 lab-chemicals.com | Bromomethyl, Fluoro, Methyl Ester |

Formation of Substituted Benzonitriles (e.g., 4-bromo-2,6-difluorobenzonitrile)

The ester group of this compound can be a precursor to a nitrile functionality, leading to the formation of substituted benzonitriles. The conversion of a related compound, 4-Bromo-2,6-difluorobenzamide, to 4-bromo-2,6-difluorobenzonitrile (B47616) is achieved with cyanuric chloride. chemicalbook.com Another route to 4-bromo-2,6-difluorobenzonitrile starts from 3,5-difluorobromobenzene. chemicalbook.comgoogle.com This benzonitrile (B105546) is a valuable intermediate itself, with demonstrated photophysical properties. biosynth.com

The synthesis of various substituted benzonitriles often involves multi-step processes. For example, 4-Bromo-2-chlorobenzonitrile can be synthesized from 4-amino-2-chlorobenzonitrile (B1265742) through a diazotization reaction followed by a Sandmeyer reaction with copper(I) bromide. chemicalbook.com Similarly, the synthesis of 2,6-difluorobenzonitrile (B137791) can be achieved from 2,6-difluorobromobenzene using potassium ferrocyanide and a palladium catalyst. google.com

Preparation of Deuterated Analogues

Utilization in Fine Chemical Production

This compound is classified as a fine chemical, indicating its production in relatively small quantities with high purity for specialized applications. homesunshinepharma.comeuropa.eu It serves as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. echemi.comchemicalbook.com The production of such specialized chemicals is often carried out in multipurpose batch reactors, allowing for the synthesis of a diverse range of products. europa.eu The parent acid, 4-bromo-2,6-difluorobenzoic acid, is also a key fine chemical intermediate. homesunshinepharma.comgoogle.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. For Methyl 4-bromo-2,6-difluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, allows for a complete assignment of its proton and carbon environments and confirms the substitution pattern of the fluorine atoms.

¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum of this compound provides crucial information about the arrangement of hydrogen atoms in the molecule. The spectrum is characterized by two main signals, corresponding to the aromatic protons and the methyl ester protons.

In a deuterated chloroform (B151607) (CDCl₃) solvent, the two equivalent aromatic protons (H-3 and H-5) appear as a multiplet at approximately δ 7.16 ppm. echemi.com The equivalence of these protons is due to the symmetry of the molecule. The multiplet nature of this signal arises from coupling to the two adjacent fluorine atoms. The methyl group protons (-OCH₃) resonate as a sharp singlet at around δ 3.95 ppm, indicating no adjacent protons to couple with. echemi.com

Table 1: ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.16 | m | 2H | H-3, H-5 |

| 3.95 | s | 3H | -OCH₃ |

Note: Data obtained in CDCl₃. 's' denotes a singlet, and 'm' denotes a multiplet.

¹³C NMR for Carbon Skeleton Elucidation

Table 2: Predicted ¹³C NMR Assignments for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Expected Multiplicity (due to C-F coupling) |

| -OCH₃ | 50 - 55 | Singlet |

| C=O | 160 - 165 | Singlet |

| C-1 | 110 - 120 | Triplet (coupling to two F) |

| C-2, C-6 | 158 - 163 | Doublet of triplets (large ¹JCF, smaller ³JCF) |

| C-3, C-5 | 115 - 120 | Triplet (coupling to one F) |

| C-4 | 125 - 130 | Singlet (or very small coupling) |

¹⁹F NMR for Fluorine Substitution Patterns

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms in a molecule. In the case of this compound, the two fluorine atoms at positions 2 and 6 are chemically equivalent due to the molecule's symmetry. Therefore, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. The signal would likely appear as a triplet due to coupling with the two adjacent aromatic protons (H-3 and H-5).

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity

Two-dimensional NMR techniques are instrumental in unambiguously assigning the structure of a molecule by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would confirm the coupling between the aromatic protons. However, as the aromatic protons are equivalent in this symmetric molecule, no cross-peaks would be observed between them.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signal at δ 7.16 ppm to the C-3 and C-5 carbons, and the proton signal at δ 3.95 ppm to the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The exact mass of the molecular ion of this compound (C₈H₅BrF₂O₂) can be calculated and compared to the experimentally determined value. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Pattern Analysis for Structural Confirmation

The molecular ion peak (M⁺) would be expected, and due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity (due to the 79Br and 81Br isotopes) would be a key diagnostic feature.

Key fragmentation pathways would likely include:

Loss of the methoxy (B1213986) group (-OCH3): This would result in a significant fragment ion at m/z [M-31], corresponding to the 4-bromo-2,6-difluorobenzoyl cation. This is a common fragmentation for methyl esters.

Loss of the methyl radical (-CH3): A fragment at m/z [M-15] could occur, though typically less favorable than the loss of the entire methoxy group.

Decarbonylation: The [M-31] fragment could further lose a molecule of carbon monoxide (CO), leading to a fragment at m/z [M-31-28].

Loss of a bromine atom (-Br): Cleavage of the C-Br bond would yield a fragment at m/z [M-79/81].

Aromatic ring fragmentation: Further fragmentation of the aromatic ring structure would lead to smaller, characteristic ions.

A table summarizing the predicted major fragments is presented below.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion | Predicted m/z | Identity |

|---|---|---|

| [C₈H₅BrF₂O₂]⁺ | 249.9/251.9 | Molecular Ion (M⁺) |

| [C₇H₂BrF₂O]⁺ | 218.9/220.9 | [M-OCH₃]⁺ |

| [C₇H₅F₂O₂]⁺ | 170.0 | [M-Br]⁺ |

| [C₆H₂BrF₂]⁺ | 190.9/192.9 | [M-OCH₃-CO]⁺ |

Predicted Collision Cross Section (CCS) values

Predicted Collision Cross Section (CCS) values provide an important parameter related to the ion's size and shape in the gas phase. For this compound, predicted CCS values for various adducts have been calculated and are valuable for ion mobility-mass spectrometry studies. pharmacy180.com

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 250.95138 | 147.6 |

| [M+Na]⁺ | 272.93332 | 150.3 |

| [M+NH₄]⁺ | 267.97792 | 151.0 |

| [M+K]⁺ | 288.90726 | 150.4 |

| [M-H]⁻ | 248.93682 | 145.4 |

| [M+Na-2H]⁻ | 270.91877 | 149.4 |

| [M]⁺ | 249.94355 | 146.0 |

| [M]⁻ | 249.94465 | 146.0 |

Data sourced from PubChemLite, calculated using CCSbase. pharmacy180.com

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental Infrared (IR) spectrum for this compound is not widely published. However, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule and data from similar substituted benzoates.

The key vibrational modes would be:

C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ for the ester carbonyl group. The electron-withdrawing fluorine atoms on the aromatic ring may cause a slight shift to a higher wavenumber compared to unsubstituted methyl benzoate (B1203000).

C-O Stretch: Two distinct C-O stretching vibrations are anticipated. The C-O stretch of the ester group (Ar-CO-O) would likely appear in the 1250-1300 cm⁻¹ region, while the O-CH₃ stretch would be found around 1100-1150 cm⁻¹.

C-F Stretch: Strong absorptions due to the C-F stretching vibrations are expected in the range of 1200-1350 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹.

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

Aromatic C=C Stretch: Several bands of varying intensity would be present in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

A table summarizing these predicted IR absorptions is provided below.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Weak to Medium |

| C=O Stretch (Ester) | 1720-1740 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Variable |

| C-F Stretch | 1200-1350 | Strong |

| C-O Stretch (Ar-CO-O) | 1250-1300 | Strong |

| C-O Stretch (O-CH₃) | 1100-1150 | Medium |

| C-Br Stretch | 500-600 | Medium to Strong |

Single Crystal X-ray Diffraction for Solid-State Structure

As of the latest literature review, there is no publicly available single crystal X-ray diffraction data for this compound. The acquisition of such data would be invaluable for unequivocally determining the solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. Such an analysis would provide definitive proof of the molecular geometry and packing arrangement in the crystalline state.

Computational Chemistry and Cheminformatics Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic structure and properties of medium-sized molecules like Methyl 4-bromo-2,6-difluorobenzoate.

Geometry optimization using DFT, commonly with functionals like B3LYP and basis sets such as 6-311++G(d,p), is the first step in any computational analysis. This process determines the lowest energy three-dimensional arrangement of atoms. For this compound, calculations would reveal key bond lengths, bond angles, and dihedral angles, defining its stable conformation. Studies on analogous compounds, such as 4-bromo-3-(methoxymethoxy) benzoic acid, have successfully used this approach to correlate calculated parameters with experimental data. banglajol.info

The electronic structure is primarily analyzed through the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. banglajol.info

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. In this compound, the MEP map would show negative potential (red regions) around the electronegative oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected near the hydrogen atoms. researchgate.net

| Parameter | Predicted Value | Significance |

|---|---|---|

| C-Br Bond Length | ~1.89 Å | Influences reactivity in cross-coupling reactions. |

| C-F Bond Length | ~1.35 Å | Contributes to the electronic and steric environment of the ester. |

| C=O Bond Length | ~1.21 Å | Characteristic of the ester carbonyl group. |

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | ~ 5.5 eV | Suggests high kinetic stability. |

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for structural validation. Theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. For complex molecules, calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are therefore scaled by an empirical factor. Detailed vibrational analyses have been performed on similar structures like 2-amino-5-bromobenzoic acid and 4-methyl-3-nitrobenzoic acid, providing a reliable methodology. slideshare.netscirp.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental spectra. The accuracy of these predictions helps confirm the molecular structure and assignment of signals.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | 1785 | 1720 | Carbonyl Stretch |

| ν(C-O) | 1290 | 1250 | Ester C-O Stretch |

| ν(C-Br) | 650 | 630 | Carbon-Bromine Stretch |

| ν(C-F) | 1150 | 1125 | Carbon-Fluorine Stretch |

DFT can model entire reaction pathways, providing deep mechanistic insights. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for a reaction can be constructed. This analysis is crucial for understanding reaction feasibility, kinetics, and regioselectivity. For instance, computational studies on the ortho-lithiation of fluorinated benzenes have elucidated the directing effects of substituents, a concept applicable to derivatives of this compound. researchgate.net Such modeling could predict, for example, the transition state structure and activation energy for a nucleophilic aromatic substitution reaction, revealing why substitution occurs at a specific position.

Molecular Dynamics Simulations

While DFT focuses on static structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This provides insight into the dynamic behavior of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

In a notable study, the parent compound, 4-bromo-2,6-difluorobenzoic acid, was used as a building block to synthesize novel synthetic retinoids. nih.govacs.org In that research, MD simulations were employed to understand how the final, more complex molecules bind to and interact with retinoic acid receptors (RARs). nih.gov The simulations involved placing the ligand into the receptor's binding pocket, solvating the system with water molecules, and simulating the atomic motions over nanoseconds. This approach helps predict the stability of binding poses, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and estimate binding affinities, thereby guiding drug design efforts. nih.gov Although not performed on this compound itself, this work demonstrates a key application of MD simulations for molecules derived from this scaffold.

Quantitative Structure-Activity Relationship (QSAR) Studies (If applicable to biological activities)

While no specific QSAR studies targeting this compound have been published, this methodology is highly relevant for designing new bioactive compounds from this scaffold. QSAR modeling aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. aimspress.comnih.gov

A hypothetical QSAR study on derivatives of this compound would involve synthesizing a library of related molecules and testing their biological activity (e.g., enzyme inhibition). Then, various molecular descriptors would be calculated for each molecule. These descriptors quantify physicochemical properties such as hydrophobicity, electronics, and sterics. Multiple linear regression or machine learning algorithms are then used to build a model that predicts activity based on these descriptors. mdpi.com Such a model can be used to predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Hydrophobicity | LogP | Partition coefficient between octanol (B41247) and water. |

| Electronic | Hammett constants (σ) | Electron-donating/withdrawing ability of substituents. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |

| Topological | Wiener Index | Molecular branching and size. |

| Quantum Chemical | HOMO/LUMO energies | Electron donating/accepting capacity. |

Predictive Modeling for Reactivity and Selectivity

Beyond the general reactivity insights from HOMO-LUMO analysis, more sophisticated models based on conceptual DFT can predict chemical reactivity and regioselectivity with greater detail. Descriptors such as Fukui functions and the dual descriptor (f⁽²⁾(r)) are used to identify the most reactive sites within a molecule for specific types of reactions. researchgate.net

The Fukui function indicates the change in electron density at a particular point when an electron is added or removed. This helps pinpoint the most likely sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). banglajol.info The dual descriptor can simultaneously show regions of a molecule that are electrophilic and nucleophilic, providing a more nuanced picture of its reactivity. For this compound, these models could precisely map the reactivity of the aromatic ring, predicting the most favorable position for, say, a Suzuki coupling reaction at the C-Br bond or a nucleophilic substitution reaction. researchgate.net

Cheminformatics Data and Database Analysis

This compound is cataloged in several major chemical databases, which provide a wealth of cheminformatics data. These databases are essential resources for researchers, offering access to structural information, physicochemical properties, and computed descriptors. The compound is unambiguously identified by its CAS Number, 773134-11-5. echemi.comsigmaaldrich.comchemicalbook.com

Analysis of the data available in repositories like PubChem reveals comprehensive details about the molecule's structure and properties. nih.gov PubChem, a public database maintained by the National Center for Biotechnology Information (NCBI), assigns this compound the PubChem CID 26343953. nih.gov The structural information is encoded in various standard formats, facilitating its use in computational chemistry software and workflows.

Key chemical identifiers and descriptors have been computed and are available across multiple platforms. These identifiers are crucial for accurate database searching and for linking different datasets related to the same molecule.

| Identifier Type | Value | Source |

|---|---|---|

| Molecular Formula | C8H5BrF2O2 | nih.govuni.lu |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI | InChI=1S/C8H5BrF2O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 | sigmaaldrich.comuni.lu |

| InChIKey | JBXJLZRTTCGLNR-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |

| SMILES | COC(=O)C1=C(C=C(C=C1F)Br)F | uni.lu |

In addition to structural identifiers, a variety of molecular properties have been computationally predicted. These properties are valuable for assessing the compound's potential behavior in different chemical and biological systems without the need for experimental work. For instance, the predicted XlogP value of 2.7 suggests a moderate level of lipophilicity. uni.lu The PubChemLite database provides predicted collision cross-section (CCS) values for different adducts of the molecule, which are useful in mass spectrometry-based analyses. uni.lu

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 251.02 g/mol | echemi.com |

| Monoisotopic Mass | 249.9441 Da | uni.lu |

| XlogP (predicted) | 2.7 | uni.lu |

| Density (predicted) | 1.7±0.1 g/cm³ | echemi.com |

| Boiling Point (predicted) | 276.1°C at 760 mmHg | echemi.com |

| Flash Point (predicted) | 120.8±27.3 °C | echemi.com |

| Refractive Index (predicted) | 1.514 | echemi.com |

| Predicted CCS ([M+H]+) | 147.6 Ų | uni.lu |

| Predicted CCS ([M+Na]+) | 150.3 Ų | uni.lu |

While detailed computational studies focusing specifically on this compound are not extensively documented in the searched literature, research on analogous compounds like methyl 4-bromo-2-fluorobenzoate highlights the use of quantum chemical calculations to explore structural properties and stabilization energies. researchgate.net Such studies employ computational tools to understand molecular geometry, electronic properties like HOMO-LUMO band gaps, and potential biological activity through in silico methods. researchgate.net Furthermore, crystallographic studies on derivatives such as methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate (B1203000) provide empirical data on molecular conformation and packing in the solid state, which can be used to validate and refine computational models. scispace.comnsf.gov The presence of this compound in various chemical supplier databases like Sigma-Aldrich and ChemicalBook further confirms its availability for research purposes. sigmaaldrich.comchemicalbook.com

Environmental and Toxicological Research Aspects Excluding Dosage/administration

Ecotoxicological Impact Assessments

There is a significant lack of publicly available data regarding the ecotoxicological impact of Methyl 4-bromo-2,6-difluorobenzoate. No studies were found detailing its acute or chronic toxicity to key aquatic organisms such as fish, daphnia, or algae. Therefore, its potential to cause harm to aquatic ecosystems remains unassessed.

Research on Safety and Handling Protocols in Laboratory Settings

The primary source of information regarding the safety and handling of this compound comes from material safety data sheets (MSDS) and supplier information. epo.orggoogleapis.com These documents provide fundamental guidance for its use in a laboratory environment.

Personal Protective Equipment (PPE) Considerations

Given the hazard classifications of this compound, appropriate personal protective equipment is essential to ensure the safety of laboratory personnel. nih.gov This includes:

Eye Protection: Chemical safety goggles or a face shield are necessary to prevent eye contact, which can cause serious irritation.

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn to prevent skin contact.

Body Protection: A laboratory coat or other protective clothing is recommended to minimize the risk of skin exposure.

Respiratory Protection: If working with the solid in a way that generates dust, or if heating the compound, a respirator may be necessary to avoid inhalation.

Safe Storage and Handling

Proper storage and handling procedures are critical to maintain the integrity of this compound and to prevent accidental exposure. It is typically a white to yellow solid at room temperature. epo.org General recommendations include:

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. epo.org Some suppliers recommend refrigeration (2-7°C).

Handling: Standard laboratory hygiene practices should be followed. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Waste Disposal Methodologies

Specific guidelines for the disposal of this compound waste are not extensively detailed in the available literature. However, general principles for chemical waste disposal should be followed. The compound should be disposed of in accordance with local, state, and federal regulations. It is generally recommended to consult with environmental services or a licensed professional waste disposal service to ensure proper disposal.

Toxicological Research Findings (Excluding Dosage)

Direct toxicological research on this compound is limited. The available information is primarily derived from hazard classifications provided by chemical suppliers. The compound is classified as causing skin irritation (H315) and serious eye irritation (H319). epo.org Some sources also indicate that it may cause respiratory irritation (H335). googleapis.com

The majority of research mentioning this compound focuses on its role as a precursor in the synthesis of biologically active molecules. acs.orggoogle.comgoogle.comgoogleapis.comgoogle.comnih.govgoogle.comgoogleapis.comgoogle.comgoogleapis.com These studies investigate the toxicological and pharmacological properties of the final, more complex compounds, not of the intermediate itself. Therefore, while it is a key building block in the development of potential therapeutics for conditions like cancer and neurodegenerative diseases, its own toxicological profile has not been a primary research focus. No specific studies on its genotoxicity, carcinogenicity, or reproductive toxicity were identified in the reviewed literature.

Interactive Data Tables

GHS Hazard Information

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

Safe Handling and Storage

| Aspect | Recommendation |

| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. Respirator if dust is generated. |

| Storage Conditions | Cool, dry, well-ventilated area in a tightly sealed container. Some suppliers recommend refrigeration. |

| Handling Practices | Avoid contact with skin and eyes. Avoid breathing dust/vapors. Use with adequate ventilation. Wash hands after handling. |

| Waste Disposal | Dispose of in accordance with local, state, and federal regulations. |

Irritation Studies (Skin, Eye, Respiratory)

Skin Irritation

This compound is classified as causing skin irritation. usp.broecd.org This is denoted by the GHS hazard statement H315. usp.broecd.org This classification suggests that direct contact with the substance is likely to cause reversible inflammatory reactions on the skin, such as redness, swelling, and itching. The basis for such a classification typically comes from in vivo or in vitro testing following standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). For instance, OECD Test Guideline 404 for acute dermal irritation involves applying the substance to the skin of a test animal and observing for signs of erythema (redness) and edema (swelling) over a set period. oecd.orgnih.gov

Eye Irritation

The compound is also classified as causing serious eye irritation, as indicated by the GHS hazard statement H319. usp.broecd.org This suggests that contact with the eyes can lead to significant, though reversible, damage. Standardized tests, such as the OECD Test Guideline 405 for acute eye irritation, are used to determine this potential. These tests evaluate the effects of the substance on the cornea, iris, and conjunctiva of the eye. In vitro alternatives, such as the Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) assay, are also used to assess eye irritation potential by observing adverse reactions like hemorrhage, lysis, and coagulation in the membrane of a chicken egg, which serves as a model for the eye. usp.brscielo.br

Respiratory Irritation

While less commonly specified in all available sources, some classifications for structurally similar compounds indicate a potential for respiratory irritation. For example, the related compound Methyl 4-bromo-2-fluoro-6-methylbenzoate is associated with the GHS hazard statement H335, which indicates it may cause respiratory irritation. nih.gov This suggests that inhalation of dust or vapors of such compounds could lead to irritation of the respiratory tract.

Table 1: GHS Hazard Classifications for Irritation Potential

| Hazard | GHS Hazard Statement | Classification |

| Skin Irritation | H315 | Causes skin irritation usp.broecd.org |

| Eye Irritation | H319 | Causes serious eye irritation usp.broecd.org |

| Respiratory Irritation | H335 (for a related compound) | May cause respiratory irritation nih.gov |

This table is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) information available for this compound and a structurally similar compound.

Broader Toxicological Profiles

A comprehensive toxicological profile for this compound is not extensively detailed in publicly accessible literature. The primary available information relates to its acute toxicity and irritant properties. Research on other benzoic acid derivatives can, however, provide some general insights into the potential toxicological behavior of this class of compounds.

Studies on various benzoic acid derivatives have often focused on their effects following oral ingestion. For example, research on compounds like 4-chlorobenzoic acid and 4-methoxybenzoic acid has indicated potential effects on the liver and kidneys. orscience.ru It is important to note that the specific toxicological properties of this compound will be influenced by its unique substitution pattern, including the presence of bromine and fluorine atoms, which can significantly alter its metabolic fate and reactivity within a biological system.

The toxicological assessment of chemical substances often involves a battery of tests to determine potential adverse effects, including but not limited to:

Acute Toxicity: Assessing the effects of a single, high-dose exposure.

Sub-chronic and Chronic Toxicity: Evaluating the effects of repeated exposure over a longer period.

Genotoxicity: Investigating the potential to damage genetic material.

Carcinogenicity: Determining the potential to cause cancer.

Reproductive and Developmental Toxicity: Assessing the effects on fertility and offspring development.

For this compound, the available data is largely confined to its acute irritant effects. Further research would be necessary to establish a more complete toxicological profile.

Table 2: Summary of Known and Potential Toxicological Endpoints

| Toxicological Endpoint | Findings for this compound | Context from Related Compounds (Benzoic Acid Derivatives) |

| Skin Irritation | Classified as a skin irritant (H315). usp.broecd.org | Many benzoic acid derivatives exhibit varying degrees of skin irritation. |

| Eye Irritation | Classified as a serious eye irritant (H319). usp.broecd.org | Eye irritation is a common hazard for many organic acids and their esters. |

| Acute Oral Toxicity | Not specifically documented. | Some benzoic acid derivatives are classified as harmful if swallowed. orscience.ru |

| Systemic Toxicity | No specific data available. | Some benzoic acid derivatives have shown effects on the liver and kidneys in animal studies. orscience.ru |

| Genotoxicity | No data available. | |

| Carcinogenicity | No data available. |

Future Research Directions and Emerging Applications

Catalytic Applications of Methyl 4-bromo-2,6-difluorobenzoate Derivatives

The inherent chemical functionalities of this compound make its derivatives promising candidates for applications in catalysis. The bromine atom is particularly amenable to oxidative addition in metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Future research could focus on leveraging this reactivity. Derivatives of this compound can be envisioned as ligands or substrates in various catalytic transformations. For instance, the bromo-substituent is a well-established reactive handle for Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings. ossila.com The closely related compound, methyl 4-bromobenzoate, has been successfully used in ligand-free Pd(OAc)₂ catalyzed reactions, suggesting a similar potential for its difluorinated analogue. sigmaaldrich.com

Furthermore, the development of novel catalytic systems could explore the use of this scaffold. Research into Ruthenium(0)-catalyzed cross-coupling reactions has demonstrated tolerance for aryl bromides, presenting an alternative and potentially more selective method for C-C bond formation. rsc.org Derivatives could be designed to act as precursors for organometallic catalysts, where the electronic properties imparted by the fluorine atoms could modulate the catalyst's activity, selectivity, and stability.

Table 1: Potential Catalytic Reactions Involving this compound

| Reaction Type | Potential Role of Derivative | Catalyst System Example | Potential Outcome |

| Suzuki Coupling | Aryl Halide Substrate | Pd(PPh₃)₄ | Biaryl Compound Synthesis |

| Heck Coupling | Aryl Halide Substrate | Pd(OAc)₂ | Substituted Alkene Synthesis |

| Sonogashira Coupling | Aryl Halide Substrate | Pd/Cu | Aryl Alkynes Synthesis |

| Buchwald-Hartwig | Aryl Halide Substrate | Palladium-based | C-N and C-O Bond Formation |

Advanced Synthetic Strategies for Complex Molecule Construction

The trifunctional nature of this compound—possessing an ester, a bromo group, and an activated aromatic ring—makes it an exceptionally valuable intermediate for the synthesis of complex molecules. echemi.com Its utility has been demonstrated in the preparation of intricate pharmaceutical intermediates. echemi.com

Advanced synthetic strategies can exploit these features in a sequential and controlled manner. The bromine atom serves as a primary site for modification via cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The fluorine atoms, while generally less reactive, can activate the ring for nucleophilic aromatic substitution under specific conditions or influence the regioselectivity of further electrophilic aromatic substitution. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional points for derivatization.

The related compound, 4-bromo-2,6-difluoroaniline (B33399), showcases the synthetic versatility that multi-functionalized aromatics offer, acting as a building block for everything from azo dyes to macromolecules for electronics. ossila.com This highlights the potential of this compound as a foundational scaffold for building a library of complex and functionally diverse molecules for various applications.

Exploration in Novel Materials and Supramolecular Chemistry

The field of materials science offers fertile ground for the application of this compound derivatives. The presence of both a bromine atom, a known halogen bond donor, and fluorine atoms, which can participate in various non-covalent interactions, suggests a strong potential for designing novel supramolecular architectures.

A key emerging area is the development of photoresponsive materials. Research on a derivative, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate (B1203000), has shown that it is photoactive and possesses functional groups suitable for creating light-responsive, halogen-bonded crystalline solids. nsf.gov The study revealed the co-existence of two different rotational isomers within the same crystal lattice, a rare phenomenon that could be exploited for creating molecular switches or sensors. nsf.govscispace.com The related compound, methyl 4-bromobenzoate, also exhibits short Br⋯O interactions in its crystal structure, which is a key feature of supramolecular assembly. researchgate.net

Furthermore, derivatives of the analogous 4-bromo-2,6-difluoroaniline have been used to create hole-transporting materials for perovskite solar cells and OLEDs. ossila.com This indicates that the core structure of this compound could be incorporated into new organic electronic materials, where the fluorine atoms would be critical for tuning the material's electronic energy levels and stability.

Interdisciplinary Research with Biological Systems (e.g., prodrugs, targeted delivery - excluding dosage)

In medicinal chemistry and chemical biology, this compound serves as a valuable starting point for designing biologically active molecules. chemicalbook.com Its structure can be found within more complex pharmaceutical intermediates. echemi.com

One significant area of future research is in the development of prodrugs. A prodrug is an inactive compound that is converted into an active drug within the body. The ester functionality of this compound is an ideal handle for creating prodrugs of a parent carboxylic acid. Studies on other complex molecules have shown that converting a carboxylic acid to various alkyl esters can dramatically increase the concentration of the active drug in plasma and the brain after oral administration. nih.gov This strategy could be applied to improve the bioavailability of new drug candidates derived from the 4-bromo-2,6-difluorobenzoic acid core.